![molecular formula C15H20ClN B14303647 (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine CAS No. 115437-06-4](/img/structure/B14303647.png)
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a chloromethyl group and an imine group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine typically involves the reaction of cyclohexylmethyl chloride with phenylacetaldehyde in the presence of a base to form the imine. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Base: Bases such as sodium hydroxide or potassium carbonate are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chloromethyl group can also participate in alkylation reactions, further contributing to its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-nitrile: Similar structure but with a nitrile group instead of an imine.
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-oxime: Similar structure but with an oxime group instead of an imine.
Uniqueness
The uniqueness of (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine lies in its combination of a cyclohexyl ring, chloromethyl group, and imine group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
115437-06-4 |
|---|---|
Formule moléculaire |
C15H20ClN |
Poids moléculaire |
249.78 g/mol |
Nom IUPAC |
1-[1-(chloromethyl)cyclohexyl]-N-phenylethanimine |
InChI |
InChI=1S/C15H20ClN/c1-13(17-14-8-4-2-5-9-14)15(12-16)10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
Clé InChI |
DEKAAPCYSKALMY-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1)C2(CCCCC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)

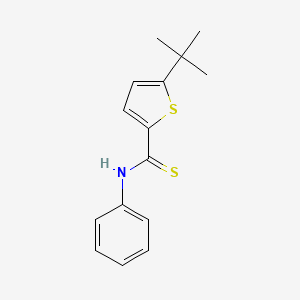

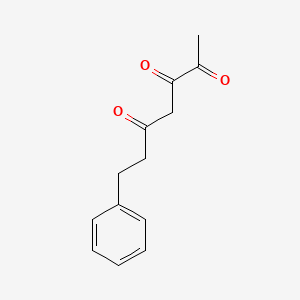
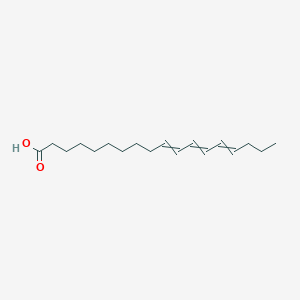

![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)

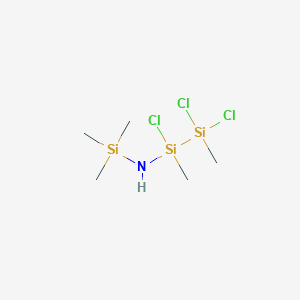
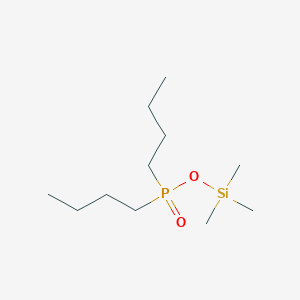
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)

![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
